![molecular formula C7H10ClN5O B142604 Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- CAS No. 142179-76-8](/img/structure/B142604.png)
Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-” is a type of acetamide derivative. Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen . They are derived from acetic acid and have the general formula RCONH2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, acetamides can generally be synthesized by reacting acetic acid with amines . In the case of “Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-”, the amine would likely be a 4-chloro-6-ethylamino-1,3,5-triazin-2-yl derivative.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide have been studied for their antimicrobial properties. Efforts have been made to combat drug resistance by pathogens using newly synthesized derivatives .
Anticancer Activity
Similar compounds have also been explored for their potential anticancer activities. The molecular structures of these derivatives play a crucial role in their pharmacological activities .
Analgesic Activity
In the realm of pain management, N-phenylacetamide derivatives have shown promising analgesic activities. Some of these compounds exhibited effects comparable or superior to paracetamol .
Synthesis of Fused Heterocycles
The synthesis procedures involving N-substituted compounds can lead to the creation of fused heterocycles, which are significant in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, affecting their function .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their activity. This interaction could potentially alter the normal functioning of the targets, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
The compound’s interaction with its targets likely leads to changes at the molecular and cellular levels, resulting in the observed effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide . Factors such as temperature, pH, and presence of other chemicals can affect how the compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c1-3-9-6-11-5(8)12-7(13-6)10-4(2)14/h3H2,1-2H3,(H2,9,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIUCQKUBNRZIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161960 |
Source
|
Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |
CAS RN |
142179-76-8 |
Source
|
Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142179768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.